(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide
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Description
The compound appears to be a derivative of benzamide with a complex structure involving an indole moiety, a hydrazone linkage, and a trifluoromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of ortho-phthalaldehyde with various aroylhydrazines, leading to the formation of N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be used, involving the condensation of an appropriate aldehyde with a hydrazine derivative, followed by further functionalization to introduce the trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using NMR and single crystal X-ray diffraction, revealing the presence of geometrical isomers and confirming the Z configuration of the C=N double bond substituents . For the compound , similar analytical techniques would likely reveal detailed information about the molecular geometry, including the configuration of the double bond and the spatial arrangement of the trifluoromethyl group.
Chemical Reactions Analysis
The related compounds discussed in the papers undergo oxidation with bis(trifluoroacetoxy)iodobenzene (PIFA) to form highly fluorescent 1,2-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes . This suggests that the compound may also participate in oxidation reactions, potentially leading to the formation of novel heterocyclic structures with interesting photophysical properties.
Physical and Chemical Properties Analysis
The related benzamide derivatives exhibit interesting structural features such as intramolecular hydrogen bonds, which contribute to their stability and reactivity . The metal complexes of these compounds have been synthesized and characterized, showing that they behave as bidentate ligands and form complexes with various metal ions . The physical properties such as thermal stability and magnetic moments have been measured, providing a comprehensive understanding of their behavior in different conditions.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds due to its structural versatility. For instance, the reactivity of indole derivatives in the presence of hydrazine and other reagents facilitates the formation of azetidinones, pyrazolines, and pyrazoles, demonstrating a broad utility in organic synthesis for developing pharmaceuticals and agrochemicals. Notably, the creation of indolyl azetidinones has been explored for their anti-inflammatory activities, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990).
Antimicrobial and Antifungal Activity
Another significant application is in the development of antimicrobial and antifungal agents. The synthesis of new pyrazoline and pyrazole derivatives from this compound has shown promising antibacterial and antifungal activities, indicating potential for the development of new therapeutic agents (S. Y. Hassan, 2013).
Functional Materials Development
In the realm of materials science, this compound contributes to the construction of covalent organic frameworks (COFs) with amide functionalization. These materials exhibit high crystallinity and efficiency as catalysts for chemical reactions, such as Knoevenagel condensation, demonstrating the compound's utility in creating functional materials for heterogeneous catalysis (Yang Li et al., 2019).
properties
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)15-7-3-1-6-14(15)18(28)24-11-17(27)26-25-10-12-9-23-16-8-4-2-5-13(12)16/h1-10,23H,11H2,(H,24,28)(H,26,27)/b25-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMSRFWSQBRNMQ-KIBLKLHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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